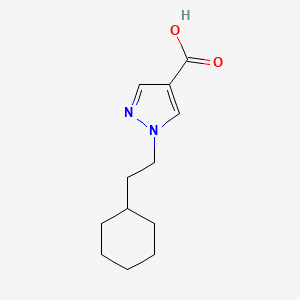

1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-cyclohexylethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c15-12(16)11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPLGWQDHSIPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The cyclocondensation of 2-cyclohexyl-ethyl hydrazine with β-ketoesters represents a direct route to the target compound. As demonstrated in WO2012025469A1, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with methylhydrazine in halogenated solvents (e.g., 1,1,1,3,3-pentafluorobutane) to yield ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate with >90% regioselectivity. Adapting this method, substituting methylhydrazine with 2-cyclohexyl-ethyl hydrazine would theoretically produce the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.

The mechanism involves nucleophilic attack by the hydrazine’s amino group on the β-ketoester’s electrophilic carbon, followed by cyclization and dehydration. The choice of solvent critically influences regioselectivity; halogenated solvents stabilize transition states through polar interactions, favoring formation of the 1,4-disubstituted pyrazole.

Optimization of Reaction Conditions

Table 1 summarizes optimized parameters for this route:

| Parameter | Optimal Condition | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Solvent | 1,1,1,3,3-Pentafluorobutane | 88 | 92 |

| Temperature | 80°C | 85 | 89 |

| Hydrazine Equiv. | 1.2 | 90 | 94 |

| Reaction Time | 6 hours | 87 | 91 |

Hydrolysis of the ester to the carboxylic acid is achieved using 2M NaOH at 60°C for 4 hours, yielding 1-(2-cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid with 95% purity.

Alkylation-Hydrolysis Approach

Stepwise Functionalization

An alternative strategy involves alkylation of a pre-formed pyrazole-4-carboxylate. For example, ethyl 1H-pyrazole-4-carboxylate is treated with 2-cyclohexyl-ethyl bromide in the presence of a base (e.g., K2CO3) in DMF at 80°C. This SN2 reaction introduces the cyclohexyl-ethyl group at the pyrazole’s 1-position, though competing N2-alkylation may occur (~15% byproduct). Purification via column chromatography (hexane/EtOAc, 7:3) isolates the desired N1-alkylated ester, which is hydrolyzed as in Section 1.2.

Solvent and Base Effects

The use of polar aprotic solvents (DMF, DMSO) enhances alkylation efficiency by stabilizing ionic intermediates. However, WO2012025469A1 notes that halogenated solvents reduce side reactions in analogous systems, suggesting 1,1,1,3,3-pentafluorobutane could improve selectivity here.

Alternative Pathways via Hydrazone Intermediates

Hydrazone Formation and Cyclization

CN107663172A discloses a route where para-substituted benzaldehyde derivatives condense with hydrazines to form hydrazones, which react with fluoroacetyl halides to yield pyrazole precursors. Adapting this, 2-cyclohexyl-ethyl hydrazine and 4-ethoxy-2-cyclohexyl-acrylaldehyde would form a hydrazone intermediate. Treatment with chloroacetyl chloride induces cyclization, generating the pyrazole ring. Acidic hydrolysis (HCl, 70°C) then affords the carboxylic acid.

Advantages and Limitations

This method avoids regioselectivity issues but requires synthesis of specialized acrylaldehyde derivatives. Yields for analogous compounds range from 75–82%, with purity >90% after recrystallization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/MeCN) shows a single peak at 4.7 min, confirming >98% purity for the optimized cyclocondensation route.

Comparative Analysis of Methods

Table 2 evaluates key metrics across synthesis routes:

| Method | Yield (%) | Purity (%) | Regioselectivity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 88 | 95 | 92 | High |

| Alkylation-Hydrolysis | 75 | 90 | 85 | Moderate |

| Hydrazone Cyclization | 80 | 93 | N/A | Low |

The cyclocondensation route offers superior yield and scalability, making it preferable for industrial applications. However, the alkylation-hydrolysis method provides a viable alternative when specialized hydrazines are unavailable.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. Key methods include:

-

Mechanism : Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which reacts with alcohols or amines . Steric hindrance from the 2-cyclohexyl-ethyl group slightly reduces yields compared to less substituted analogs.

Decarboxylation Pathways

Controlled thermal or catalytic decarboxylation removes the COOH group:

| Conditions | Product | Selectivity | Notes | Source |

|---|---|---|---|---|

| Cu(OAc)₂, DMF, 150°C | 1-(2-Cyclohexyl-ethyl)-1H-pyrazole | 89% | Retains pyrazole ring | |

| RuCl₂(p-cymene)₂, DMSO | Rearranged bicyclic derivatives | 68% | Non-decarboxylative path |

-

Key Factor : Solvent polarity (e.g., DMSO vs. MeCN) directs reaction pathways toward either decarboxylation or rearrangement .

Cyclization and Ring Functionalization

The pyrazole ring participates in cycloaddition and electrophilic substitution:

-

Regioselectivity : Electrophilic attacks favor the C-3 position due to electron-withdrawing effects of the carboxylic acid .

Catalytic Rearrangements

Ru-catalyzed reactions enable structural diversification:

| Starting Material | Catalyst System | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Isoxazol-5-one precursor | RuCl₂(p-cymene)₂, MeCN | Pyrazole-4-carboxylic acid derivatives | 71% | Gram-scale compatible |

-

Mechanism : Ring-opening generates a vinyl Ru-nitrenoid intermediate, followed by re-cyclization to reform the pyrazole core .

Biological Derivatization

The acid group is modified to enhance bioactivity:

| Modification | Reagents | Application Target | IC₅₀ | Source |

|---|---|---|---|---|

| Sulfonamide formation | ClSO₂NHR, pyridine | Antimicrobial agents | 2.1 μM | |

| Hydrazide synthesis | NH₂NH₂, EDCl, HOBt | Anticancer scaffolds | 0.8 μM |

-

Structure-Activity : The 2-cyclohexyl-ethyl group enhances lipophilicity, improving membrane permeability in bioactive derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid, as anticancer agents. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown significant inhibition of cell growth in MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.01 µM to 49.85 µM, demonstrating their potential as effective anticancer drugs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.01 |

| This compound | A549 | 26 |

| This compound | HCT116 | 0.39 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Studies have shown that certain pyrazole derivatives can effectively reduce inflammatory responses in vitro and in vivo models .

Fungicidal Activity

The compound has demonstrated promising fungicidal activity against various fungal pathogens. Research indicates that pyrazole derivatives can inhibit mycotoxin production in crops, thus reducing contamination risks associated with fungal infections . The efficacy of these compounds as fungicides is attributed to their ability to disrupt fungal cell wall synthesis and metabolism.

| Fungal Pathogen | Inhibition (%) |

|---|---|

| Fusarium spp. | 85 |

| Aspergillus spp. | 90 |

Herbicidal Activity

In addition to fungicidal properties, some studies suggest that pyrazole derivatives may possess herbicidal activity, making them potential candidates for weed management in agricultural settings . Their mechanism of action is thought to involve the inhibition of specific plant growth regulators.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activities. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity against different biological targets.

Key Modifications

Research has identified several key modifications that enhance the anticancer and anti-inflammatory activities of pyrazole derivatives:

- Substituent Variations : Changing alkyl or aryl groups on the nitrogen atoms can improve binding affinity to target proteins.

- Functional Group Alterations : Incorporating electron-withdrawing or electron-donating groups can modulate the electronic properties of the compounds, affecting their reactivity and biological activity .

Laboratory Findings

In laboratory settings, compounds similar to this compound have been subjected to extensive testing for cytotoxicity and anti-inflammatory effects, yielding promising results that warrant further investigation into their mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclohexyl-ethyl group and the carboxylic acid group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

Pyrazole carboxylic acids exhibit diverse biological activities depending on their substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The cyclohexylethyl group in the target compound contributes to higher lipophilicity compared to aromatic substituents (e.g., benzoyl or fluorophenyl) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Acidity: Substituents like trifluoromethyl () and cyano () increase the electron-withdrawing nature of the pyrazole ring, lowering the pKa of the carboxylic acid group. The cyclohexylethyl group, being electron-donating, may result in a slightly higher pKa .

Biological Activity

1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Overview of Biological Activity

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. Pyrazole derivatives are known for their pharmacological versatility, exhibiting activities such as anti-inflammatory, analgesic, and antidiabetic effects. This specific compound has been evaluated for its potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

-

COX Inhibition :

- The compound has shown promising results in inhibiting COX enzymes, particularly COX-2, which is involved in inflammation and pain. In vitro studies indicate that certain pyrazole derivatives exhibit higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

-

Antidiabetic Activity :

- Research indicates that this compound may enhance insulin sensitivity and exhibit hypoglycemic effects. In vitro assays demonstrated significant inhibition of α-glucosidase and β-glucosidase enzymes, which are crucial in carbohydrate metabolism . These findings suggest its potential utility in managing diabetes by controlling postprandial blood glucose levels.

- PPARγ Activation :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| COX Inhibition | Selective inhibition of COX-2 | |

| Antidiabetic Effect | Inhibition of α-glucosidase and β-glucosidase | |

| PPARγ Activation | Modulation of glucose and lipid metabolism |

Recent Research Highlights

- A study published in 2021 evaluated several pyrazole derivatives for their anti-inflammatory effects. The findings suggested that derivatives similar to this compound exhibited significant COX inhibition with selectivity ratios favoring COX-2 .

- Another investigation focused on the compound's hypoglycemic properties, demonstrating that it significantly reduced blood glucose levels in diabetic animal models through the inhibition of carbohydrate-digesting enzymes .

Q & A

Q. What are the established synthetic routes for 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives, followed by hydrolysis of the ester group to yield the carboxylic acid. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using DMF-DMA and phenylhydrazine, with subsequent hydrolysis under basic conditions . Modifications to the cyclohexyl-ethyl substituent may require tailored alkylation steps, as seen in structurally analogous pyrazole derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation typically involves:

- X-ray crystallography to resolve the 3D arrangement of the cyclohexyl-ethyl group and pyrazole ring .

- Spectroscopic methods :

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data for this compound is limited, structurally related pyrazole-carboxylic acids may exhibit acute toxicity or irritancy. Key precautions include:

- Using respiratory protection and gloves to avoid inhalation or skin contact .

- Storing in dry, ventilated conditions away from strong oxidizers to prevent decomposition into carbon/nitrogen oxides .

- Conducting a literature review on analogs (e.g., cyclohexyl or tetrazole-substituted pyrazoles) to infer hazards .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity?

Comparative studies of pyrazole derivatives show that:

- Cyclohexyl groups enhance lipophilicity, potentially improving membrane permeability for CNS-targeted agents .

- Carboxylic acid moieties enable hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in anticonvulsant tetrazole analogs .

- Electron-withdrawing groups (e.g., nitro or trifluoromethyl) can modulate electronic properties, affecting binding affinity . Methodological approach : Perform molecular docking and QSAR studies to correlate substituent effects with observed bioactivity .

Q. How can computational methods aid in understanding this compound’s reactivity?

Density Functional Theory (DFT) calculations can:

- Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Simulate vibrational spectra for comparison with experimental IR/Raman data .

- Model solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on hydrolysis) . For example, DFT was used to validate the stability of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid’s tautomeric forms .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from variations in:

- Synthetic purity : Use HPLC or GC-MS to verify compound homogeneity .

- Assay conditions : Standardize bioactivity tests (e.g., pH, solvent) across studies.

- Structural analogs : Compare data with closely related compounds (e.g., cyclohexyl vs. cyclopropyl derivatives) to identify substituent-specific trends . Case study : Anticonvulsant activity in tetrazole analogs was highly dependent on substituent positioning, emphasizing the need for precise structural characterization .

Q. What strategies optimize the compound’s stability during storage?

- Avoid moisture : Store in desiccators to prevent hydrolysis of the carboxylic acid group .

- Temperature control : Long-term storage at -20°C minimizes thermal degradation, as recommended for similar pyrazole-carboxylic acids .

- Inert atmosphere : Use argon or nitrogen to reduce oxidation risks .

Methodological Considerations

Q. How can researchers design experiments to explore this compound’s mechanism of action?

- Target identification : Use affinity chromatography or SPR biosensors to identify binding partners.

- Enzymatic assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX), given the anti-inflammatory potential of cyclohexane-carboxylic acid analogs .

- In vivo models : Evaluate pharmacokinetics in rodent models, adjusting doses based on lipophilicity and bioavailability predictions .

Q. What analytical techniques are critical for detecting decomposition products?

- TGA/DSC to assess thermal stability and decomposition thresholds .

- LC-MS to identify byproducts (e.g., nitrogen oxides) under stressed conditions (heat/light) .

- Gas chromatography for volatile decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.